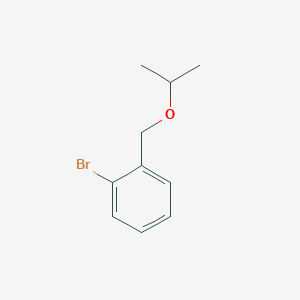

1-Bromo-2-(isopropoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVVRTKOGFUJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270673 | |

| Record name | 1-Bromo-2-[(1-methylethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181885-71-2 | |

| Record name | 1-Bromo-2-[(1-methylethoxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181885-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-[(1-methylethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Isopropoxymethyl Containing Benzene Intermediates

The isopropoxymethyl group is typically introduced as a protecting group for a hydroxyl functional group. The Williamson ether synthesis is a classical and widely used method for this purpose. This reaction involves the deprotonation of a phenol (B47542) or an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing 1-Bromo-2-(isopropoxymethyl)benzene, a key intermediate would be 2-bromobenzyl alcohol, which can be reacted with a suitable isopropoxymethylating agent.

For instance, 2-bromobenzyl alcohol can be deprotonated with a base like sodium hydride, and the resulting alkoxide can react with a compound such as isopropoxymethyl chloride to form the desired ether linkage.

Direct and Indirect Functionalization Strategies for the Benzene Core

Directing the functionalization to specific positions on the benzene (B151609) ring is a critical aspect of synthesizing substituted aromatics like 1-Bromo-2-(isopropoxymethyl)benzene. The existing substituents on the ring play a crucial role in determining the regioselectivity of subsequent reactions.

Ortho-directing groups: Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) are ortho, para-directing. If a synthesis starts with a phenol (B47542) or anisole (B1667542) derivative, subsequent electrophilic substitution will primarily occur at the positions ortho and para to the existing group.

Meta-directing groups: Electron-withdrawing groups such as nitro (-NO2) or carbonyl groups are meta-directing.

Halogens: Halogens are deactivating yet ortho, para-directing. This property can be exploited in multi-step syntheses.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this method, a directing group, often containing a heteroatom, facilitates the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. For example, a methoxy group can direct the lithiation to the ortho position, which can then be brominated.

Advanced Methodologies for Alkyl Aryl Ether Formation

While the Williamson ether synthesis is a cornerstone, modern organic chemistry has developed more advanced methods for forming alkyl aryl ethers, often with improved yields and milder reaction conditions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds. This method allows for the coupling of aryl halides with alcohols to form aryl ethers. acs.orgorganic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the success of the reaction and can influence the substrate scope and efficiency. acs.org This approach is particularly valuable for the synthesis of complex molecules and can tolerate a wide range of functional groups. organic-chemistry.org

Another modern approach involves the use of organocatalysis, where small organic molecules catalyze the etherification reaction, avoiding the need for metal catalysts.

Catalytic Approaches in the Synthesis of Substituted Aromatics

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the synthetic utility of 1-Bromo-2-(isopropoxymethyl)benzene.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations, which are typically catalyzed by transition metals like palladium, nickel, or copper.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing biaryl frameworks and other complex architectures. The Suzuki-Miyaura and Negishi couplings are cornerstone reactions in this class.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.govscielo.br For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid to form a biphenyl (B1667301) derivative. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The ortho-isopropoxymethyl group may exert some steric influence, potentially requiring the use of bulky phosphine (B1218219) ligands to facilitate the reaction.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide This table presents illustrative data for a typical Suzuki-Miyaura coupling, as specific findings for this compound are not detailed in the provided sources. Conditions are based on general procedures. nih.govchemspider.com

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | ~90% |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | ~85% |

| 3 | 2-Methylphenylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | ~88% |

The Negishi coupling utilizes an organozinc reagent as the nucleophilic coupling partner. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, enabling the formation of bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The preparation of the required organozinc reagent can be achieved from the corresponding organolithium or Grignard reagent, or directly from an organic halide. Nickel catalysts can also be employed for this transformation. wikipedia.orgorganic-chemistry.org The reaction of this compound in a Negishi coupling would provide a direct route to alkyl-, alkenyl-, or aryl-substituted benzene (B151609) derivatives.

Nickel catalysts have emerged as a powerful alternative to palladium, often providing complementary reactivity and being more cost-effective. nih.gov Nickel-catalyzed cross-couplings are particularly effective for substrates that are challenging for palladium, such as those bearing certain functional groups or significant steric hindrance. beilstein-journals.org These reactions can couple aryl bromides with a variety of partners, including organozinc reagents (Negishi coupling), Grignard reagents (Kumada coupling), and organoboron reagents (Suzuki coupling). nih.govnih.gov For this compound, a nickel-based system could be advantageous, potentially overcoming the steric bulk of the ortho-isopropoxymethyl substituent under milder conditions than palladium. beilstein-journals.org

Table 2: Illustrative Nickel-Catalyzed Cross-Coupling of Bromobenzene (B47551) This table shows representative conditions for a nickel-catalyzed homocoupling, as specific findings for this compound are not detailed in the provided sources. Conditions are based on general procedures. nih.gov

| Entry | Coupling Partner | Catalyst System | Reductant | Solvent | Product | Yield (%) |

| 1 | Bromobenzene | NiCl₂(PPh₃)₂ / PPh₃ | Zn | THF | Biphenyl | 89% |

| 2 | 2-Chloropyridine | NiBr₂·diglyme / Ligand | Zn | DMA | 2-Arylpyridine | ~80-90% |

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds, particularly C-O, C-N, and C-S bonds. These reactions typically involve coupling an aryl halide with an alcohol, amine, or thiol, often at elevated temperatures. rsc.org Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions. For this compound, a copper-catalyzed coupling with an aliphatic diol could yield the corresponding hydroxyalkyl aryl ether, which can be a precursor to other valuable compounds like phenols or benzo-fused cyclic ethers. rsc.org

Table 3: Representative Copper-Catalyzed C-O Coupling of an Aryl Bromide This table presents illustrative data for a copper-catalyzed coupling, as specific findings for this compound are not detailed in the provided sources. Conditions are based on general procedures. rsc.org

| Entry | Nucleophile | Catalyst | Base | Conditions | Yield (%) |

| 1 | Ethane-1,2-diol | CuCl₂ | K₂CO₃ | Neat, 120 °C | ~85-95% |

| 2 | Propane-1,3-diol | CuI / Ligand | Cs₂CO₃ | Toluene, 110 °C | ~80-90% |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction typically proceeds via two distinct mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. chemistrysteps.comnih.gov

The addition-elimination mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org The isopropoxymethyl group on this compound is an electron-donating to weakly electron-withdrawing group and does not provide sufficient activation for this pathway to occur under typical SNAr conditions. chemistrysteps.com

The elimination-addition mechanism , however, does not require such activation. It proceeds through a highly reactive "benzyne" intermediate, which is formed by the elimination of HBr using a very strong base, such as sodium amide (NaNH₂). youtube.comyoutube.com The nucleophile then adds to one of the two carbons of the triple bond. For this compound, treatment with a strong base could lead to the formation of a benzyne (B1209423) intermediate. The subsequent addition of the nucleophile could result in a mixture of two regioisomeric products, as the nucleophile could attack either carbon of the former triple bond. chemistrysteps.comyoutube.com

Aryl bromides are common precursors for the synthesis of highly reactive organometallic reagents, such as Grignard and organolithium compounds. These reagents effectively reverse the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophilic and basic one. libretexts.org

Grignard reagents are formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org this compound is expected to readily form the corresponding Grignard reagent, 2-(isopropoxymethyl)phenylmagnesium bromide. This reagent can then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols. libretexts.org

Organolithium compounds can be prepared either by direct reaction with lithium metal or, more commonly, through a lithium-halogen exchange reaction with an existing alkyllithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgmasterorganicchemistry.com This exchange is typically very fast, even at low temperatures. wikipedia.org The resulting 2-(isopropoxymethyl)phenyllithium is a powerful nucleophile and base, useful for deprotonation reactions or for creating other organometallic species via transmetalation. wikipedia.orgsigmaaldrich.com

Table 4: General Conditions for Organometallic Reagent Formation This table outlines the typical conditions for preparing Grignard and organolithium reagents from an aryl bromide.

| Reagent Type | Metal | Solvent | Conditions |

| Grignard Reagent | Magnesium (Mg) turnings | Anhydrous THF or Et₂O | Room temperature or gentle warming |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | Anhydrous THF or Hexane | Low temperature (-78 °C) |

Cross-Coupling Reactions

Reactions at the Isopropoxymethyl Moiety

The isopropoxymethyl group, an ether linkage at the benzylic position, is susceptible to specific chemical transformations, including cleavage of the ether bond and reactions at the carbon atom adjacent to the benzene ring.

Ether Cleavage and Functional Group Interconversions

Ethers are generally unreactive to many reagents, which makes them suitable as solvents for chemical reactions. pressbooks.pub However, the carbon-oxygen bond in ethers can be cleaved under strongly acidic conditions. pressbooks.pubmasterorganicchemistry.com The reaction of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether linkage. pressbooks.publibretexts.org This process typically occurs through a nucleophilic substitution mechanism. pressbooks.pub

The mechanism of cleavage, either S(_N)1 or S(_N)2, is dependent on the structure of the ether. pressbooks.pubmasterorganicchemistry.com Given that the ether is at a benzylic position, the cleavage is likely to proceed via an S(_N)1 mechanism. pressbooks.publibretexts.org This is because the benzylic carbocation intermediate formed upon protonation of the ether oxygen and subsequent departure of isopropanol (B130326) is stabilized by resonance with the adjacent benzene ring. The bromide or iodide ion then attacks the benzylic carbocation to form 1-bromo-2-(halomethyl)benzene.

Table 1: Products of Ether Cleavage of this compound with Strong Acids

| Reagent | Product 1 | Product 2 | Mechanism |

| HBr | 1-Bromo-2-(bromomethyl)benzene | Isopropanol | S(_N)1 |

| HI | 1-Bromo-2-(iodomethyl)benzene | Isopropanol | S(_N)1 |

This ether cleavage provides a pathway for functional group interconversions. For example, the resulting 1-bromo-2-(halomethyl)benzene can undergo various nucleophilic substitution reactions to introduce a range of functional groups at the benzylic position.

Oxidation Reactions

The benzylic carbon of the isopropoxymethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) can oxidize alkyl side chains on a benzene ring. libretexts.org The reaction typically proceeds through a complex mechanism involving the formation of benzylic radical intermediates. libretexts.org For this compound, oxidation would likely lead to the formation of 2-bromobenzoic acid, as the entire side chain is cleaved and oxidized to a carboxylic acid group. libretexts.org It is important to note that for this reaction to occur, a hydrogen atom must be present on the benzylic carbon. libretexts.org

Free Radical Processes at the Benzylic Position

The benzylic position is particularly reactive towards free radical halogenation. youtube.comkhanacademy.org This is due to the resonance stabilization of the intermediate benzylic radical. libretexts.orgyoutube.com When this compound is treated with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) and heat or light, a bromine atom is selectively introduced at the benzylic carbon. libretexts.orgkhanacademy.org

The mechanism involves the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a molecule of Br(_2) (generated from NBS) to form the brominated product and another bromine radical, which continues the chain reaction. libretexts.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.comlibretexts.orglibretexts.org The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The two substituents on the benzene ring, the bromo group and the isopropoxymethyl group, influence the position of incoming electrophiles.

Bromo Group: The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. brainly.com

Isopropoxymethyl Group: The isopropoxymethyl group, being an ether, is an activating group. The oxygen atom's lone pairs can be donated to the ring through resonance, increasing the electron density at the ortho and para positions. Therefore, it is also an ortho-, para-director.

The directing effects of both substituents are synergistic, both favoring substitution at the positions ortho and para to them. In this compound, the positions ortho and para to the isopropoxymethyl group are C3 and C5, and C6 respectively. The positions ortho and para to the bromo group are C3 and C6, and C4 respectively. The combined effect would strongly direct incoming electrophiles to the C4 and C6 positions, with the C4 position being particularly favored due to less steric hindrance.

Nitration and Sulfonation Reactions

Nitration: The nitration of this compound would involve treating the compound with a mixture of concentrated nitric acid and sulfuric acid. lumenlearning.com This generates the nitronium ion (NO(_2)^+), which is the active electrophile. lumenlearning.com Based on the directing effects discussed, the major products would be 1-bromo-4-nitro-2-(isopropoxymethyl)benzene and 1-bromo-6-nitro-2-(isopropoxymethyl)benzene.

Sulfonation: Sulfonation is achieved by reacting the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). lumenlearning.com The electrophile is sulfur trioxide (SO(_3)). lumenlearning.com Similar to nitration, the sulfonation of this compound would yield primarily 4-bromo-3-(isopropoxymethyl)benzenesulfonic acid and 2-bromo-3-(isopropoxymethyl)benzenesulfonic acid.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO(_3), H(_2)SO(_4) | 1-Bromo-4-nitro-2-(isopropoxymethyl)benzene, 1-Bromo-6-nitro-2-(isopropoxymethyl)benzene |

| Sulfonation | SO(_3), H(_2)SO(_4) | 4-Bromo-3-(isopropoxymethyl)benzenesulfonic acid, 2-Bromo-3-(isopropoxymethyl)benzenesulfonic acid |

Cyclization Reactions and Annulation Strategies

Extensive literature searches for direct applications of this compound in cyclization and annulation reactions have yielded no specific research findings or detailed experimental data. While the structural motif of an ortho-haloalkoxybenzene suggests potential for various intramolecular cyclization pathways, particularly through transition-metal catalysis or organolithium intermediates, dedicated studies on this particular substrate are not documented in the reviewed scientific literature.

However, to provide a context for its potential reactivity, this section will discuss analogous cyclization and annulation strategies commonly employed for structurally related aryl halides. These examples serve to illustrate the types of transformations that this compound might undergo, based on established chemical principles.

One of the most powerful methods for the formation of cyclic structures from aryl halides is the palladium-catalyzed intramolecular Heck reaction . This reaction typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by intramolecular insertion of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product. The regioselectivity of the cyclization, particularly the preference for exo versus endo pathways, is a critical aspect of these transformations. Generally, 5-exo-trig cyclizations are favored in cases where there is competition with 6-endo-trig closures.

Another relevant strategy is the intramolecular C-H activation/arylation . In this approach, a palladium catalyst can facilitate the coupling of the aryl bromide with a C-H bond within the same molecule, leading to the formation of a new ring system. This methodology has become a cornerstone in the synthesis of complex polycyclic and heterocyclic scaffolds.

Furthermore, lithium-halogen exchange represents a classic method for generating a reactive organolithium species from an aryl bromide. This intermediate can then participate in intramolecular nucleophilic attack to form a cyclic compound. The success of such reactions often depends on the precise control of reaction conditions, such as temperature and solvent, to favor the desired cyclization pathway over intermolecular reactions or decomposition.

While no specific data tables for the cyclization of this compound can be presented due to the absence of direct research, the following table illustrates typical conditions and outcomes for palladium-catalyzed intramolecular cyclizations of related bromoarene derivatives to highlight the potential of this chemistry.

| Substrate | Catalyst System | Solvent | Temp (°C) | Product(s) | Yield (%) | Ref. |

| 1-Allyl-2-bromobenzene | Pd(OAc)₂, PPh₃, K₂CO₃ | MeCN | 80 | Polysubstituted Naphthalenes | Good to High | |

| 2-Bromo-1-en-6-ynes | Pd(OAc)₂, PPh₃, K₂CO₃ | MeCN | 80 | Cross-conjugated Tetraenes | 42-73 | |

| 1-Bromo-2-(2-phenyl-3-butenyl)benzene | Bu₃SnH, AIBN | Benzene | Reflux | trans-1,2-Diphenylcyclopentane | Major Product | |

| With internal alkynes |

These examples from the literature underscore the potential of this compound as a precursor for the synthesis of various cyclic architectures. Future research in this area would be necessary to elucidate the specific reactivity of this compound and to develop optimized conditions for its cyclization and annulation reactions.

Building Block in Complex Organic Molecule Construction

The structure of this compound makes it a valuable building block in the intricate field of organic synthesis. The bromine atom on the benzene ring serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. This is a common strategy in the synthesis of complex molecular systems. scbt.com

Notably, bromoalkylbenzene derivatives are recognized as useful intermediates for producing medicines and agrochemicals. google.com The bromo-substituent can be readily transformed through reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the attachment of a wide range of organic fragments. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler building blocks. researchgate.net The isopropoxymethyl group, being relatively stable, can be carried through several synthetic steps or can be cleaved under specific conditions to reveal a hydroxymethyl or other functional group, adding to the compound's synthetic utility.

Precursor for Pharmacologically Active Compounds

The utility of brominated aromatic compounds as intermediates in the synthesis of pharmaceuticals is well-documented. The strategic placement of the bromo and isopropoxymethyl groups in this compound suggests its potential as a precursor to various pharmacologically active molecules.

Synthesis of Medicinal Intermediates

Bromoalkylbenzene derivatives are crucial intermediates in the synthesis of various medicinal compounds. google.com For instance, related bromo-chloro-benzylbenzene derivatives are used as intermediates in the preparation of antidiabetic drugs like dapagliflozin. justia.com The bromo-functionality on the benzene ring of this compound can be exploited to construct the core structures of new therapeutic agents through established synthetic routes.

Derivatives with Potential Biological Activities (e.g., Protein Tyrosine Phosphatase 1B Inhibitors based on related structures)

While there is no direct evidence of this compound being used to synthesize Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, related brominated compounds have shown promise in this area. For example, bromophenol derivatives have been investigated as PTP1B inhibitors for their potential antidiabetic properties. The synthesis of various brominated and substituted aromatic compounds is a key step in the development of new PTP1B inhibitors. The structural motif of a substituted bromobenzene, as found in this compound, is a common starting point for the synthesis of such enzyme inhibitors.

Development of Reference Standards in Pharmaceutical Analysis

High-purity chemical compounds are essential as reference standards for the development and validation of analytical methods in the pharmaceutical industry. These standards are used for quality control and to ensure the identity, purity, and potency of active pharmaceutical ingredients (APIs). While not specifically documented for this compound, compounds with similar structures, such as (1-Bromopropyl)benzene, are used as reference standards in the analysis of related APIs like Phenprocoumon. Given its defined chemical structure, this compound could potentially be synthesized in high purity and used as a reference standard for related novel therapeutic agents or their impurities.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The application of bromoalkylbenzene derivatives extends to the agrochemical sector, where they serve as key intermediates. google.com The versatile reactivity of the bromobenzene moiety allows for its incorporation into a variety of molecular structures, some of which may exhibit pesticidal or herbicidal properties. The isopropoxymethyl group could also influence the biological activity and physical properties of the final agrochemical product, such as its solubility and environmental persistence.

Utility in Materials Science and Polymer Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the isopropyl methyl protons.

Based on the analysis of related compounds, such as 1-bromo-2-isopropylbenzene (B1265715) and other substituted bromobenzenes, the aromatic protons of this compound would likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The proton ortho to the bromine atom is expected to be the most downfield-shifted due to the deshielding effect of the halogen.

The benzylic methylene protons (Ar-CH₂-O) are expected to resonate as a singlet around δ 4.5 ppm. The methine proton of the isopropyl group (-O-CH(CH₃)₂) would likely appear as a septet around δ 3.7-4.0 ppm, coupled to the six equivalent methyl protons. These methyl protons, in turn, would present as a doublet around δ 1.2 ppm.

A representative, albeit for a different but related molecule, ¹H NMR spectrum of 1-bromo-2-methylpropane (B43306) shows distinct chemical environments for the protons, with integrated signal ratios corresponding to the structural formula. docbrown.info The solvent used can influence the chemical shifts, with deuterated chloroform (B151607) (CDCl₃) being a common choice. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Aromatic Protons | 7.0 - 7.6 | Multiplet |

| Benzylic Methylene (-CH₂-) | ~4.5 | Singlet |

| Isopropyl Methine (-CH-) | 3.7 - 4.0 | Septet |

| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound would provide information on all the unique carbon environments within the molecule.

The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift in the range of δ 110-125 ppm. The other aromatic carbons would resonate between δ 125-140 ppm. The benzylic methylene carbon (Ar-CH₂-O) is anticipated to appear around δ 70-75 ppm. The isopropyl methine carbon (-O-CH(CH₃)₂) would likely be found around δ 70 ppm, and the equivalent isopropyl methyl carbons would resonate further upfield, typically around δ 20-25 ppm. For instance, in 1-bromo-2-methylpropane, the carbon atoms exhibit distinct chemical shifts, with the carbon attached to bromine being significantly downfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 110 - 125 |

| Aromatic C-H & C-C | 125 - 140 |

| Benzylic Methylene (-CH₂-) | 70 - 75 |

| Isopropyl Methine (-CH-) | ~70 |

| Isopropyl Methyl (-CH₃) | 20 - 25 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the adjacent aromatic protons and, most distinctly, the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial to definitively assign the signals of the benzylic methylene group, the isopropyl methine, and the isopropyl methyl groups by linking the proton signals to their corresponding carbon signals. For example, an HSQC spectrum of (1-bromoethyl)benzene (B1216412) clearly shows the correlation between the methine proton and its attached carbon. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M and M+2) of approximately equal intensity.

Common fragmentation pathways for such a molecule would likely involve the loss of the isopropyl group, the isopropoxy group, or the entire isopropoxymethyl side chain. The fragmentation of the benzene ring itself can also occur, leading to characteristic aromatic fragment ions. For example, the fragmentation of 1-bromo-2-methylpropane shows a base peak corresponding to the loss of the bromine atom. docbrown.info The fragmentation of benzene itself typically results in a prominent phenyl cation at m/z 77. docbrown.info

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Predicted Fragment |

| 229/231 | [M]⁺ (Molecular Ion) |

| 187/189 | [M - C₃H₇]⁺ |

| 171/173 | [M - C₃H₇O]⁺ |

| 149 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The presence of bromine isotopes will result in doublet peaks for fragments containing bromine.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Organometallic Derivatives

While direct ESI-MS of this compound is not common due to its non-ionic nature, this technique is highly valuable for the characterization of its organometallic derivatives. For instance, if this compound is used as a ligand in the formation of a metal complex, ESI-MS would be the method of choice for analyzing the resulting charged species in solution. This soft ionization technique allows for the detection of intact organometallic complexes, providing crucial information about their composition and stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in a characteristic M+2 isotopic pattern in the mass spectrum.

In a typical HRMS analysis of a related compound, 1-(4-methylbenzoyl)-3-phenyl-1,3-dihydro-2H-imidazole-2-one, the calculated and found mass values showed a high degree of agreement, confirming the elemental composition. acs.org For instance, the calculated m/z for C₃₀H₁₉Cl₂N₃O₃ + H⁺ was 540.0877 and 542.0847, with the found values being 540.0876 and 542.0847, respectively. acs.org This level of precision is instrumental in confirming the identity of newly synthesized compounds.

Table 1: Theoretical HRMS Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Isotope | Calculated m/z |

| This compound | C₁₀H₁₃BrO | [M]⁺ (⁷⁹Br) | 228.0149 |

| This compound | C₁₀H₁₃BrO | [M]⁺ (⁸¹Br) | 230.0129 |

| 1-Bromo-2-isopropylbenzene | C₉H₁₁Br | [M]⁺ (⁷⁹Br) | 198.0044 |

| 1-Bromo-2-isopropylbenzene | C₉H₁₁Br | [M]⁺ (⁸¹Br) | 200.0024 |

| 1-Bromo-2-(methoxymethyl)benzene | C₈H₉BrO | [M]⁺ (⁷⁹Br) | 200.9837 |

| 1-Bromo-2-(methoxymethyl)benzene | C₈H₉BrO | [M]⁺ (⁸¹Br) | 202.9816 |

Note: The table presents theoretical monoisotopic masses calculated for the molecular ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. These include:

C-H stretching vibrations: Aromatic C-H stretches are anticipated in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxymethyl group will appear around 2975-2845 cm⁻¹. docbrown.info

C-O stretching vibrations: A strong absorption band characteristic of the ether linkage (C-O-C) is expected in the range of 1260-1000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations typically appear as a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

C-Br stretching vibrations: The C-Br bond will give rise to a characteristic absorption in the fingerprint region, typically between 750 and 500 cm⁻¹. docbrown.info

Aromatic substitution patterns: The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

For comparison, the IR spectrum of a related compound, 1-bromo-2-methylpropane, shows C-H stretching absorptions between 2975 and 2845 cm⁻¹ and C-Br stretching vibrations from 750 to 500 cm⁻¹. docbrown.info Similarly, the gas-phase IR spectrum of 1-bromo-2,4-dimethoxybenzene (B92324) displays prominent C-O and C-Br stretching bands. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2975 - 2845 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1260 - 1000 |

| C-Br | Stretching | 750 - 500 |

X-ray Crystallography for Solid-State Structure Determination (e.g., application to related halogenated benzenes)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of a compound can be challenging, the resulting structural data provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

In the context of halogenated benzenes, X-ray diffraction studies have been crucial in understanding their solid-state packing and intermolecular interactions. For instance, the crystal structure of 4-iodobenzoic acid reveals that the molecules form hydrogen-bonded dimers, which then stack in a way that allows for van der Waals interactions between the iodine atoms of adjacent dimers. wikipedia.org Similarly, early X-ray diffraction work on hexachlorobenzene (B1673134) and hexamethylbenzene (B147005) was instrumental in confirming the planar, hexagonal structure of the benzene ring, with all internal bond angles being 120°. docbrown.info The carbon-carbon bond lengths in benzene derivatives are consistently found to be intermediate between those of a single and a double bond, typically around 0.139 nm. docbrown.info

Crystalline Sponge Method for Non-Crystalline Analytes

For compounds like this compound, which may be liquids or oils at room temperature and thus difficult to crystallize, the crystalline sponge method offers a revolutionary alternative for structure determination. iucr.orgresearchgate.net This technique involves soaking the non-crystalline analyte into the pores of a pre-formed porous crystalline host, such as a metal-organic framework (MOF). iucr.org The guest molecules become ordered within the host's pores, allowing their structure to be determined by single-crystal X-ray diffraction as if they were a single crystal themselves. researchgate.net

The crystalline sponge method has been successfully applied to determine the structures of various non-crystalline compounds, even from nanogram to microgram quantities. ucl.ac.uk The process typically involves several steps: synthesis of the host crystal, solvent exchange to prepare the pores, and soaking the analyte into the crystalline sponge. nih.gov This method has proven invaluable for the structural elucidation of natural products, reaction intermediates, and other challenging molecules that resist traditional crystallization methods. creative-biostructure.com

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for both the analysis of the purity of a compound and its purification from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

For a compound like this compound, reversed-phase HPLC would be a suitable analytical method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical reversed-phase HPLC method for a related compound, 1-bromo-2-iodobenzene, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For preparative separations to isolate the pure compound, this method can be scaled up.

Gas chromatography is another powerful technique, particularly for volatile compounds. The separation in GC is based on the compound's boiling point and its interactions with the stationary phase of the column. For purification, the crude product of a synthesis, such as that of 1-bromo-2-isopropylbenzene, is often purified by column chromatography on silica (B1680970) gel using a nonpolar eluent like petroleum ether. chemicalbook.com The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). chemicalbook.com

Table 3: Chromatographic Methods for the Analysis and Purification of Halogenated Benzenes

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Purity analysis, preparative separation |

| Gas Chromatography (GC) | Polysiloxane-based | Helium, Nitrogen | Purity analysis, separation of volatile components |

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Purification of reaction mixtures |

| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether/Ethyl Acetate | Reaction monitoring, fraction analysis |

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Isopropoxymethyl Benzene

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-bromo-2-(isopropoxymethyl)benzene, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can provide insights into its geometry, stability, and electronic properties. acs.org

Studies on related molecules such as anisole (B1667542) and its derivatives have employed DFT to determine optimized molecular structures and vibrational frequencies. nih.gov For instance, investigations into the decomposition of anisole have utilized DFT to calculate reaction energy barriers. rsc.org Similarly, DFT has been applied to study the electronic structure and properties of bromobenzene (B47551). acs.orgresearchgate.net

For this compound, DFT calculations would likely reveal the influence of the electron-withdrawing bromine atom and the electron-donating isopropoxymethyl group on the electron distribution within the benzene (B151609) ring. The solid-phase heats of formation for related isomers have been calculated using various levels of theory to ensure accuracy. acs.org These calculations are crucial for understanding the molecule's thermodynamic stability.

A hypothetical DFT study on this compound would involve optimizing the molecule's geometry to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The table below presents theoretically calculated bond parameters for related molecules, which can serve as a reference for what to expect for this compound.

| Parameter | Bromobenzene (Calculated) | Anisole (Calculated) |

| C-Br Bond Length (Å) | ~1.87 | N/A |

| C-O Bond Length (Å) | N/A | ~1.36 |

| O-CH₃ Bond Length (Å) | N/A | ~1.42 |

| C-C (ring) Bond Length (Å) | ~1.39 - 1.40 | ~1.39 - 1.40 |

| ∠C-C-Br (°) | ~120 | N/A |

| ∠C-O-C (°) | N/A | ~118 |

| Note: These values are approximate and depend on the level of theory and basis set used. |

Molecular Orbital Theory and Reactivity Predictions

Molecular orbital (MO) theory provides a framework for understanding the reactivity of molecules by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be located primarily on the benzene ring, with significant contributions from the oxygen of the isopropoxymethyl group due to its lone pairs. The LUMO is likely to be a π* orbital of the benzene ring, with some contribution from the C-Br antibonding orbital. A smaller HOMO-LUMO gap suggests that a molecule is more easily excited and thus more reactive. acs.org

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the delocalization of electron density and hyperconjugative interactions. nih.govacs.org In this compound, NBO analysis would likely show significant delocalization of the oxygen lone pairs into the aromatic ring, contributing to its electron-donating character. Conversely, the bromine atom would exhibit electron-withdrawing effects through its electronegativity.

The interplay of these electronic effects governs the molecule's reactivity. The ortho, para-directing nature of the ether group and the deactivating but ortho, para-directing nature of the bromine atom would influence the regioselectivity of electrophilic aromatic substitution reactions. Computational studies on anisole have shown that the methoxy (B1213986) group directs electrophilic attack to the ortho and para positions. researchgate.net

| Molecule | HOMO Energy (eV) (Approx.) | LUMO Energy (eV) (Approx.) | HOMO-LUMO Gap (eV) (Approx.) |

| Bromobenzene | -9.1 | -0.6 | 8.5 |

| Anisole | -8.2 | -0.3 | 7.9 |

| Substituted Anisoles | Varies | Varies | Varies |

| Note: These values are illustrative and highly dependent on the computational method. acs.orgnih.gov |

Conformational Analysis and Energy Minimization Studies

The isopropoxymethyl group in this compound has several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods like molecular mechanics and DFT are employed to perform conformational searches and energy minimization. cwu.edu For the isopropoxymethyl group, rotation around the C(aryl)-CH₂, O-CH, and C-H bonds will lead to different spatial arrangements. Studies on similar structures, like n-propylbenzene, have shown that certain conformations are preferred due to the balance of steric and electronic effects. researchgate.net

In this compound, the most stable conformer will likely be one that minimizes steric hindrance between the bulky isopropyl group, the adjacent bromine atom, and the benzene ring. The orientation of the methoxy group in anisole derivatives has been shown to exist in O-cis and O-trans conformers, and the relative stability of these depends on the substitution pattern. nih.gov A similar analysis for this compound would reveal the preferred orientation of the isopropoxy group relative to the benzene ring.

The energy difference between various conformers can be calculated to determine their relative populations at a given temperature. These studies are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing bromine atom would deshield adjacent protons and carbons, shifting their signals downfield. The electron-donating isopropoxymethyl group would have the opposite effect on its neighboring aromatic protons. The protons of the isopropoxymethyl group itself would have characteristic shifts.

Similarly, the vibrational frequencies (IR and Raman) can be calculated. These calculations help in the assignment of experimental spectra. For example, the C-Br stretching frequency and the C-O-C stretching frequencies of the ether linkage would be identifiable. nih.gov

| Nucleus | Predicted ¹³C Chemical Shift (ppm) - Anisole Derivative Example nih.gov |

| C-OCH₃ | ~55 |

| C-ipso (with OCH₃) | ~160 |

| C-ortho | ~114 |

| C-meta | ~129 |

| C-para | ~121 |

| Note: These are example values from a substituted anisole and would be different for this compound due to the different substituents. |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, including reactants, products, intermediates, and transition states. rsc.org For this compound, several types of reactions could be investigated.

One area of interest would be electrophilic aromatic substitution. DFT calculations can model the attack of an electrophile on the benzene ring, determining the relative energies of the transition states for attack at the different available positions. libretexts.org This would provide a quantitative understanding of the regioselectivity observed in such reactions. Studies on the bromination of anisole have shown that the ortho/para directing effect is due to a combination of strong electron delocalization and attractive interactions in the transition state. researchgate.net

Another area is nucleophilic substitution, either at the benzylic carbon or at the aromatic ring (SNA_r). While SNA_r on an unsubstituted bromobenzene is difficult, it can be facilitated by strong electron-withdrawing groups. Computational studies can determine the activation barriers for such reactions.

Furthermore, reactions involving the ether linkage, such as cleavage with strong acids, can be modeled. DFT calculations can elucidate the mechanism, for example, by determining whether the reaction proceeds via an S_N_1 or S_N_2 pathway at the isopropyl group. rsc.orgrsc.org The investigation of transition state structures provides detailed information about the geometry and electronic structure of the molecule at the peak of the energy barrier, offering deep insights into the factors that control reaction rates and outcomes. nist.gov

Future Perspectives and Research Challenges

Exploration of Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 1-Bromo-2-(isopropoxymethyl)benzene and its derivatives, moving beyond traditional synthesis methods is a key research challenge.

Future research will likely focus on several green chemistry principles:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This involves exploring catalytic cycles that replace stoichiometric reagents.

Use of Renewable Feedstocks: While the benzene (B151609) core is derived from petrochemical sources, the isopropoxy group could potentially be sourced from renewable feedstocks like fusel oils, a byproduct of fermentation.

Eco-Friendly Reagents and Catalysts: Research is moving towards replacing hazardous reagents. For the bromination step, new methods are being explored, such as using in-situ generated hypobromous acid from water-soluble brominating agents, which avoids the use of bulk bromine and harsh conditions. patsnap.com

Alternative Energy Sources: The use of photocatalysis, mechanochemistry, or microwave-assisted synthesis could lead to more energy-efficient and faster synthetic routes, often under milder conditions. rsc.orgrsc.org For instance, visible-light photocatalysis has been successfully used for cycloaddition reactions involving indole-derived bromides, suggesting its potential applicability to other brominated aromatics. rsc.org

Development of Chiral Analogs and Enantioselective Syntheses

The introduction of chirality into molecules is fundamental for applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The structure of this compound is achiral, but it serves as an excellent scaffold for the development of chiral analogs.

Future research efforts in this area are anticipated to include:

Asymmetric C-H Functionalization: Advanced catalytic methods that can directly and enantioselectively functionalize the C-H bonds on the aromatic ring or the isopropoxy group would provide a powerful tool for creating chiral derivatives. nih.govmdpi.com

Enantioconvergent Cross-Coupling: The bromo-substituent is a handle for various cross-coupling reactions. Developing enantioconvergent methods, where a racemic starting material is converted into a single enantiomer of the product, is a major goal. Nickel-catalyzed cross-electrophile coupling reactions have shown promise for benzylic alcohols with ortho-alkoxy groups, suggesting a viable strategy for related structures. acs.org

Synthesis of Chiral Ligands: The compound itself could be a precursor for novel chiral ligands. By introducing coordinating groups, the scaffold could be used to create ligands for asymmetric catalysis, where the steric bulk of the ortho-isopropoxymethyl group could influence the chiral environment around a metal center.

The primary challenge is to control stereoselectivity. Designing catalysts and reaction conditions that can differentiate between enantiotopic positions or faces in precursors to or derivatives of this compound is a complex but highly rewarding endeavor. mdpi.com

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. wikipedia.org The structural features of this compound—a halogen atom capable of halogen bonding and an ether linkage capable of hydrogen bonding—make it an intriguing candidate for use in supramolecular assemblies. wikipedia.orgrsc.orgnih.gov

Potential research directions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) or π-systems. semanticscholar.org Research on related 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives has shown that C–Br...π(arene) interactions can dominate crystal packing, indicating that the bromo-group on the target molecule could be used to direct the assembly of complex architectures. semanticscholar.org

Host-Guest Chemistry: Derivatives of this compound could be incorporated into larger macrocyclic hosts (like calixarenes or pillararenes) or act as guests that bind within the cavities of such hosts. numberanalytics.commdpi.com The isopropoxymethyl group could serve as a recognition site, adding a layer of selectivity to the binding process.

Functional Materials: By designing derivatives that can self-assemble, it may be possible to create new materials like liquid crystals, gels, or porous solids with applications in sensing, separation, or catalysis. patsnap.comnih.gov

The key challenge is to understand and control the subtle interplay of various non-covalent forces to guide the self-assembly process towards a desired, functional supramolecular structure.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from automation and continuous flow technologies, which offer enhanced safety, scalability, and process control compared to traditional batch methods. youtube.com

Future integration of this compound synthesis and derivatization with these platforms could involve:

Continuous Flow Grignard Reagent Formation: The bromo-group is readily converted into a Grignard reagent, a cornerstone of C-C bond formation. marketresearchintellect.comyoutube.com Continuous flow reactors offer a safer and more efficient way to perform this often highly exothermic reaction, using a large excess of magnesium and enabling rapid optimization. researchgate.net

Automated Multi-Step Synthesis: Automated platforms, sometimes referred to as "chemputers," can perform complex, multi-step reaction sequences with integrated analysis, such as online NMR. researchgate.net The synthesis of derivatives from this compound, for example via a Grignard formation followed by reaction with an electrophile, is an ideal process to be adapted for such automated systems.

On-Demand Generation of Intermediates: Flow chemistry allows for the on-demand generation of reactive or unstable intermediates that are immediately consumed in a subsequent reaction step, avoiding the risks associated with their storage and handling. youtube.com

The main challenge in this area is the engineering aspect—designing robust and reliable reactor setups and integrating real-time analytical tools to monitor and control the reactions effectively. Overcoming these hurdles will enable the rapid and efficient production and derivatization of this versatile chemical building block. researchgate.net

Q & A

Q. What synthetic strategies are effective for preparing 1-Bromo-2-(isopropoxymethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of 2-(isopropoxymethyl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃. Reaction optimization requires controlled temperatures (70–90°C) to prevent polybromination and ensure regioselectivity . For example, analogous synthesis of 1-Bromo-2-(2-methoxyethyl)benzene achieved >80% purity under similar conditions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Silica gel column chromatography with a hexane/ethyl acetate gradient (5–20% EtOAc) effectively separates the target compound from byproducts. For example, purification of 1-Bromo-2-(4-methoxystyryl)benzene achieved 95% purity using 6% EtOAc in heptane . Fraction analysis via TLC (Rf = 0.3–0.5 in 9:1 hexane:EtOAc) is advised .

Q. How can NMR spectroscopy distinguish this compound from structural isomers?

Methodological Answer: ¹H NMR signals for the isopropoxymethyl group appear as a doublet of doublets (δ 3.6–4.0 ppm, CH₂) and a septet (δ 1.2 ppm, CH(CH₃)₂). The aromatic region (δ 7.0–7.5 ppm) shows a distinctive AB coupling pattern due to bromine’s deshielding effect. For comparison, 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene exhibits similar splitting patterns in aromatic regions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: The isopropoxymethyl group acts as an ortho/para-directing substituent via electron-donating effects, while bromine (meta-directing) competes. Computational modeling (DFT) can predict dominant substitution sites. For example, in 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene, fluorine substituents alter electron density, favoring nitration at the para position .

Q. How does the steric bulk of the isopropoxymethyl group influence nucleophilic substitution kinetics?

Methodological Answer: Steric hindrance from the isopropyl group slows SN2 reactions compared to less bulky analogs. Kinetic studies using NaN₃ in DMSO show reduced rate constants (k ≈ 0.05 M⁻¹s⁻¹*) versus 1-Bromo-2-methoxyethane (k ≈ 0.2 M⁻¹s⁻¹). Competitive elimination pathways may emerge at elevated temperatures (>100°C) .

Q. What catalytic systems enhance cross-coupling reactions of this compound with arylboronic acids?

Methodological Answer: Palladium catalysts (e.g., Pd(PPh₃)₄) with SPhos ligands enable Suzuki-Miyaura coupling at mild conditions (80°C, K₂CO₃ base). For analogous compounds like 1-Bromo-2-(2-methoxyethyl)benzene, yields exceed 70% with <5% homocoupling byproducts . Optimized ligand-to-metal ratios (2:1) minimize side reactions .

Q. What stability challenges arise during long-term storage of this compound?

Methodological Answer: Degradation via hydrolysis or light-induced radical pathways necessitates storage in amber vials under inert gas (N₂/Ar). Accelerated aging studies (40°C, 75% RH) show <5% decomposition over 6 months when stabilized with BHT (0.1% w/w). MSDS data for 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene recommend similar protocols .

Q. How can enantioselective synthesis of chiral derivatives be achieved from this compound?

Methodological Answer: Asymmetric catalysis using chiral Pd complexes (e.g., Josiphos ligands) enables >90% ee in allylic alkylation reactions. For example, 1-Bromo-2-(methylsulfinyl)benzene derivatives achieve 99% ee via enzymatic resolution . Polarimetric monitoring ([α]D²⁵ = +15° to +30°) validates enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.